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Compound of Interest

Compound Name:
2-(4-Methyl-3-nitrophenyl)-1,3-

dioxane

Cat. No.: B1422245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship

(QSAR) of nitrophenyl derivatives, focusing on their therapeutic potential as enzyme inhibitors

and their toxicological profiles. Experimental data from various studies are presented to offer a

comprehensive overview for researchers in drug discovery and development.

Comparative Analysis of Biological Activities
Nitrophenyl derivatives have been investigated for a range of biological activities. This section

compares their potency as aldose reductase inhibitors, a key target in diabetic complications,

and their mutagenic potential, a critical aspect of toxicological assessment.

Aldose reductase Inhibition
Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive during

hyperglycemia, contributing to diabetic complications. The inhibitory activity of nitrophenyl

derivatives against this enzyme is typically quantified by the half-maximal inhibitory

concentration (IC50), with lower values indicating higher potency. For QSAR studies, IC50

values are often converted to a logarithmic scale (pIC50).

Table 1: QSAR Data for Nitrophenyl Derivatives as Aldose Reductase Inhibitors[1]
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Mol 1
2-nitrophenyl

derivative
5.301 5.325 -0.024

[Descriptor

values]

Mol 2
4-nitrophenyl

derivative
5.000 5.089 -0.089

[Descriptor

values]

Mol 3
3-nitrophenyl

derivative
4.886 4.799 0.087

[Descriptor

values]

Mol 4

2,4-

dinitrophenyl

derivative

5.699 5.613 0.086
[Descriptor

values]

Mol 8
Substituted

nitrophenyl
5.155 5.176 -0.021

[Descriptor

values]

Mol 9
Substituted

nitrophenyl
5.000 5.053 -0.053

[Descriptor

values]

Mol 10
Substituted

nitrophenyl
4.824 4.861 -0.037

[Descriptor

values]

Mol 11
Substituted

nitrophenyl
4.699 4.722 -0.023

[Descriptor

values]

Mol 12
Substituted

nitrophenyl
4.523 4.512 0.011

[Descriptor

values]

Mol 14
Substituted

nitrophenyl
5.658 5.613 0.045

[Descriptor

values]
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Mol 15
Substituted

nitrophenyl
5.000 5.089 -0.089

[Descriptor

values]

Test Set

Mol 5
Substituted

nitrophenyl
4.456 4.680 -0.224

[Descriptor

values]

Mol 6
Substituted

nitrophenyl
4.745 4.828 -0.083

[Descriptor

values]

Mol 7
Substituted

nitrophenyl
4.658 4.861 -0.203

[Descriptor

values]

Mol 13
Substituted

nitrophenyl
5.458 5.443 0.015

[Descriptor

values]

Mol 20
Substituted

nitrophenyl
8.050 8.173 -0.123

[Descriptor

values]

Note: Specific descriptor values were not available in the provided search results and are

indicated as "[Descriptor values]". The table structure is based on the data presented in the

cited source.

Mutagenicity
The Ames test, which utilizes Salmonella typhimurium strains (e.g., TA98 and TA100), is a

widely used method to assess the mutagenic potential of chemical compounds. A positive

result in this assay indicates that a compound can cause mutations in the DNA of the test

organism. QSAR models for mutagenicity often correlate structural features with the ability of a

compound to induce reverse mutations in these bacterial strains.

Table 2: Comparative Mutagenicity of Nitroaromatic Compounds[2]
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Compound
S. typhimurium
Strain

Metabolic
Activation (S9)

Mutagenic Activity

Nitrobenzene TA98, TA100 - / + Negative

1,2-Dinitrobenzene TA98, TA100 - / + Negative

1,3-Dinitrobenzene TA98 - Positive

1,4-Dinitrobenzene TA98 - Positive

Aniline TA98, TA100 - / + Negative

2-Nitroaniline TA98, TA100 - / + Negative

3-Nitroaniline TA98 - Positive

4-Nitroaniline TA98 + Positive

1,2-Diaminobenzene TA98 + Positive

1,3-Diaminobenzene TA98 + Positive

1,4-Diaminobenzene TA98 + Positive

Experimental Protocols
This section details the methodologies for key experiments cited in the QSAR analysis of

nitrophenyl derivatives.

QSAR Model Development
A typical workflow for developing a QSAR model involves several key steps, from data

preparation to model validation.

1. Data Set Preparation:

A dataset of nitrophenyl derivatives with their corresponding biological activities (e.g., IC50

values) is compiled.

The biological activity data is converted to a logarithmic scale (e.g., pIC50) to ensure a more

linear relationship with the descriptors.
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The dataset is divided into a training set for model development and a test set for external

validation.

2. Molecular Descriptor Calculation:

2D and 3D structures of the molecules are generated using chemical drawing software.

A variety of molecular descriptors, such as constitutional, topological, electronic, and

quantum-chemical descriptors, are calculated for each molecule.

3. Statistical Analysis and Model Building:

Multiple Linear Regression (MLR) is a common method used to establish a linear

relationship between the molecular descriptors (independent variables) and the biological

activity (dependent variable).

The best model is selected based on statistical parameters like the correlation coefficient

(R²), cross-validated correlation coefficient (Q²), and F-test value.

4. Model Validation:

Internal Validation: The predictive power of the model is assessed using methods like leave-

one-out cross-validation on the training set.

External Validation: The validated model is used to predict the biological activity of the

compounds in the test set. The predictive ability is evaluated by the correlation between the

predicted and experimental activities.

Aldose Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the aldose reductase enzyme.

1. Enzyme and Substrate Preparation:

Aldose reductase enzyme is isolated and purified from a source such as rat lenses.

A solution of the substrate (e.g., DL-glyceraldehyde) and the cofactor NADPH is prepared in

a suitable buffer (e.g., phosphate buffer, pH 6.2).
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2. Inhibition Assay:

The test compound (nitrophenyl derivative) is dissolved in a suitable solvent and added to

the reaction mixture containing the enzyme, substrate, and cofactor.

The reaction is initiated, and the activity of the enzyme is measured by monitoring the

decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

The percentage of inhibition is calculated by comparing the enzyme activity in the presence

and absence of the inhibitor.

IC50 values are determined by testing a range of inhibitor concentrations.

Ames Mutagenicity Test
This bacterial reverse mutation assay is used to assess the mutagenic potential of a

substance.[3][4][5]

1. Bacterial Strains:

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These

strains have mutations in the histidine operon and cannot grow in a histidine-deficient

medium.

2. Metabolic Activation:

The test is performed both with and without a mammalian metabolic activation system (S9

fraction from rat liver) to account for metabolites that may be mutagenic.

3. Assay Procedure:

The bacterial strain, the test compound at various concentrations, and the S9 mix (if

applicable) are combined in a test tube with molten top agar.

The mixture is poured onto a minimal glucose agar plate (histidine-deficient).

The plates are incubated at 37°C for 48-72 hours.
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4. Data Analysis:

The number of revertant colonies (colonies that have undergone a reverse mutation and can

now synthesize histidine) is counted.

A compound is considered mutagenic if it causes a dose-dependent increase in the number

of revertant colonies compared to the negative control.

Visualizations
The following diagrams illustrate a key signaling pathway involving aldose reductase and a

typical workflow for a QSAR study.
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Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.
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Caption: General Workflow for a QSAR Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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